(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol
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Overview
Description
(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanol group attached to the 7th position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with an iodizing agent such as N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to yield the desired compound . Another approach involves the use of diphenylhydrazone and pyridine with iodine to form the pyrazolopyridine core, followed by functionalization to introduce the methanol group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield (1H-pyrazolo[3,4-c]pyridin-7-yl)aldehyde or (1H-pyrazolo[3,4-c]pyridin-7-yl)carboxylic acid.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (1H-pyrazolo[3,4-c]pyridin-7-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases (TRKs) by binding to their active sites, thereby blocking the downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the fused rings and substituents.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring and exhibit different biological activities.
1H-pyrrolo[2,3-b]pyridines: These compounds have a pyrrole ring fused to a pyridine ring and are known for their inhibitory activity against specific kinases.
Uniqueness
(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its biological activity and chemical reactivity. Its ability to inhibit TRKs and other molecular targets makes it a valuable compound for scientific research and drug development.
Biological Activity
(1H-pyrazolo[3,4-c]pyridin-7-yl)methanol is a heterocyclic compound known for its diverse biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring fused to a pyridine ring, with a methanol group at the 7th position of the pyrazole ring. Its structural attributes make it a candidate for various biological applications, including potential anticancer properties.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under specific conditions. The compound can undergo several chemical reactions such as oxidation, reduction, and substitution, which can modify its biological activity. For instance, the methanol group can be oxidized to form aldehyde or carboxylic acid derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Notably, it has been shown to inhibit tropomyosin receptor kinases (TRKs) by binding to their active sites, thus blocking downstream signaling pathways that are crucial for cell proliferation and survival.
Biological Activity
Recent studies have highlighted the compound's potential in treating various diseases, especially cancer. The following subsections summarize key research findings on its biological activity:
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines:
- Cell Lines Tested : K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer).
- Mechanism : The compound induces apoptosis through the activation of caspase pathways and the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), leading to cell death .
Compound | Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|---|
This compound | K562 | Low micromolar | Induces apoptosis |
This compound | MV4-11 | Low micromolar | Inhibits TRK signaling |
This compound | MCF-7 | Low micromolar | Activates caspase pathways |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression:
- Target Enzymes : Tropomyosin receptor kinases (TRKs).
- Inhibition Mechanism : By binding to TRKs, the compound disrupts signaling pathways that promote cell growth and survival.
Case Studies
Several studies have provided insights into the biological activities of related pyrazolopyridine derivatives:
- Study on 2H-Pyrazolo[4,3-c]pyridine Derivatives : These compounds exhibited varying degrees of antiproliferative activity against K562 and MCF-7 cell lines. The study emphasized the importance of substituent bulkiness at specific positions on the pyrazole ring affecting biological activity significantly .
- Synthesis and Evaluation of Pyrazolo Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties. The findings indicated that certain substituents enhanced the antiproliferative effects while others diminished them. This highlights the structure-activity relationship critical for drug development .
Properties
Molecular Formula |
C7H7N3O |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-pyrazolo[3,4-c]pyridin-7-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-7-5(1-2-8-6)3-9-10-7/h1-3,11H,4H2,(H,9,10) |
InChI Key |
HZIVGELAVZKMGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1C=NN2)CO |
Origin of Product |
United States |
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